molecular formula C13H18N2 B5761857 2-tert-butyl-1-ethyl-1H-benzimidazole

2-tert-butyl-1-ethyl-1H-benzimidazole

Cat. No. B5761857
M. Wt: 202.30 g/mol
InChI Key: AIXIJAGAHMWQAO-UHFFFAOYSA-N
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Description

2-tert-butyl-1-ethyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is a white crystalline powder with a molecular weight of 219.32 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-ethyl-1H-benzimidazole is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and enzymes involved in oxidative stress, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to reduce oxidative stress and inflammation, protect against neurotoxicity, and inhibit tumor cell growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-tert-butyl-1-ethyl-1H-benzimidazole in lab experiments is its high solubility in various organic solvents, which makes it easy to handle and manipulate. However, one of the limitations is that it can be relatively expensive to synthesize, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 2-tert-butyl-1-ethyl-1H-benzimidazole. One of the most promising areas is the development of novel drug candidates based on this compound for the treatment of various diseases. Another area of interest is the investigation of its potential applications in material science and catalysis. Further studies are also needed to elucidate its mechanism of action and to explore its full therapeutic potential.

Synthesis Methods

The synthesis of 2-tert-butyl-1-ethyl-1H-benzimidazole can be achieved through various methods, including condensation reactions, cyclization reactions, and metal-catalyzed reactions. One of the most common methods involves the reaction of o-phenylenediamine with tert-butyl ethyl ketone in the presence of a catalyst such as acetic acid or sulfuric acid.

Scientific Research Applications

The unique structural features of 2-tert-butyl-1-ethyl-1H-benzimidazole make it a promising candidate for various scientific research applications. In medicinal chemistry, this compound has been shown to exhibit potent antioxidant, anti-inflammatory, and anti-cancer activities. It has also been investigated as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-tert-butyl-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-5-15-11-9-7-6-8-10(11)14-12(15)13(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXIJAGAHMWQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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